disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate
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Overview
Description
Disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple benzimidazole and sulfonate groups, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzimidazole derivatives, which are then subjected to sulfonation and carbamoylation reactions. These reactions are often carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the precise control of reaction parameters to maintain consistency and quality. Industrial methods may also incorporate advanced purification techniques, such as crystallization and chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a fluorescent marker in imaging studies.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- Disodium 2,2′-(carbonyldiimino)bis{5-[(4-aminobenzoyl)amino]benzenesulfonate}
- Disodium 5-[[4-[[[[2-methoxy-4-(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]salicylate
- Disodium 4,4′-bis{[4,6-bis({3-[bis(2-amino-2-oxoethyl)sulfamoyl]phenyl}amino)-1,3,5-triazin-2-yl]amino}-2,2′-biphenyldisulfonate
Uniqueness
Disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate stands out due to its unique combination of benzimidazole and sulfonate groups, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
869111-50-2 |
---|---|
Molecular Formula |
C41H28N8Na2O9S2 |
Molecular Weight |
886.8 g/mol |
IUPAC Name |
disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate |
InChI |
InChI=1S/C41H30N8O9S2.2Na/c50-39(42-27-11-15-31(16-12-27)59(53,54)55)25-5-19-33-35(21-25)48-37(46-33)23-1-7-29(8-2-23)44-41(52)45-30-9-3-24(4-10-30)38-47-34-20-6-26(22-36(34)49-38)40(51)43-28-13-17-32(18-14-28)60(56,57)58;;/h1-22H,(H,42,50)(H,43,51)(H,46,48)(H,47,49)(H2,44,45,52)(H,53,54,55)(H,56,57,58);;/q;2*+1/p-2 |
InChI Key |
QHVRJOAEIPEHDT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])NC(=O)NC5=CC=C(C=C5)C6=NC7=C(N6)C=CC(=C7)C(=O)NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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